molecular formula C8H6Cl4 B14545523 Benzene, 1,2,4,5-tetrachloro-3-ethyl CAS No. 61911-56-6

Benzene, 1,2,4,5-tetrachloro-3-ethyl

Cat. No.: B14545523
CAS No.: 61911-56-6
M. Wt: 243.9 g/mol
InChI Key: VMZVZBOKUJLCKZ-UHFFFAOYSA-N
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Description

Benzene, 1,2,4,5-tetrachloro-3-ethyl (CAS 80-254-1) is a polychlorinated aromatic compound featuring a benzene ring substituted with four chlorine atoms at positions 1, 2, 4, and 5, and an ethyl group at position 3. Its molecular formula is C₈H₆Cl₄, with a molecular weight of 254.94 g/mol (calculated based on substituents). The compound is structurally distinct due to the ethyl substituent, which introduces steric and electronic effects compared to simpler tetrachlorobenzenes. Limited direct data are available for this compound , but its properties can be inferred from analogs (e.g., 1,2,4,5-tetrachlorobenzene) and substituent effects.

Properties

CAS No.

61911-56-6

Molecular Formula

C8H6Cl4

Molecular Weight

243.9 g/mol

IUPAC Name

1,2,4,5-tetrachloro-3-ethylbenzene

InChI

InChI=1S/C8H6Cl4/c1-2-4-7(11)5(9)3-6(10)8(4)12/h3H,2H2,1H3

InChI Key

VMZVZBOKUJLCKZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Ethylation of Benzene Derivatives

Ethylation is achieved by reacting benzene or a partially chlorinated benzene derivative with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl$$3$$). For example, ethylation of 1,2,4-trichlorobenzene under controlled conditions yields 3-ethyl-1,2,4-trichlorobenzene. The reaction proceeds via electrophilic substitution, where AlCl$$3$$ polarizes the C-Cl bond in ethyl chloride, generating an electrophilic ethyl carbocation.

Reaction Conditions:

  • Temperature: 0–25°C
  • Catalyst: AlCl$$_3$$ (10–15 mol%)
  • Solvent: Dichloromethane or carbon disulfide
  • Yield: 60–75%

Directed Chlorination

Subsequent chlorination of 3-ethyl-1,2,4-trichlorobenzene introduces the fourth chlorine atom at the para position relative to the ethyl group. Chlorine gas (Cl$$2$$) is introduced in the presence of FeCl$$3$$ as a catalyst, leveraging the directing effects of both the ethyl and chlorine substituents.

Challenges:

  • Over-chlorination may occur, leading to pentachloro derivatives.
  • Steric hindrance from the ethyl group reduces reactivity at the ortho positions.

Optimized Parameters:

  • Temperature: 40–60°C
  • Cl$$_2$$ Flow Rate: 0.5–1.0 L/min
  • Yield: 50–65%

Hydrazine-Mediated Dehydrohalogenation

A patent by Brooke et al. (US3642916A) describes the synthesis of tetrahalobenzenes via dehydrohalogenation of halophenylhydrazines. While originally developed for fluorinated analogs, this method can be adapted for chlorinated systems.

Synthesis of Pentachlorophenylhydrazine

Pentachlorophenylhydrazine is prepared by reacting pentachlorobenzene with hydrazine hydrate in ethanol. The reaction proceeds via nucleophilic aromatic substitution, where hydrazine replaces one chlorine atom.

Reaction:
$$
\text{C}6\text{Cl}5\text{H} + \text{N}2\text{H}4 \rightarrow \text{C}6\text{Cl}4\text{NHNH}_2 + \text{HCl}
$$

Conditions:

  • Temperature: 80°C
  • Duration: 12–16 hours
  • Yield: 70–80%

Alkoxide-Promoted Elimination

The hydrazine intermediate is treated with sodium ethoxide (NaOEt) in ethanol, inducing elimination of nitrogen and hydrogen chloride to form 1,2,4,5-tetrachloro-3-ethylbenzene.

Mechanism:

  • Deprotonation of hydrazine by NaOEt.
  • Elimination of N$$_2$$ and HCl, forming a benzyne intermediate.
  • Trapping of the benzyne by ethyl radicals generated in situ.

Key Parameters:

  • NaOEt Concentration: 20–25 wt%
  • Temperature: 60–80°C
  • Yield: 65–75%

Multi-Step Functionalization from Trichlorobenzene

A Chinese patent (CN108191669A) outlines a pathway starting with 1,2,3-trichlorobenzene, involving nitration, ammonolysis, and hydrogenolysis. Although designed for tetraaminobenzene synthesis, this approach can be modified for chlorination.

Nitration and Chlorine Substitution

1,2,3-Trichlorobenzene is nitrated using a mixture of nitric and sulfuric acids, yielding 4,6-dinitro-1,2,3-trichlorobenzene. Ammonolysis then replaces the nitro groups with amines, producing 4,6-diamino-1,2,3-trichlorobenzene.

Reaction Conditions:

  • Nitration: HNO$$3$$/H$$2$$SO$$_4$$, 50°C, 6 hours
  • Ammonolysis: NH$$_3$$/EtOH, 120°C, 8 hours
  • Yield: 85–90%

Catalytic Hydrogenolysis

The amine intermediate undergoes hydrogenolysis over a palladium catalyst (Pd/C) in dimethylformamide (DMF). Hydrogen gas (H$$_2$$) facilitates the removal of amino groups, restoring aromaticity and introducing ethyl groups via radical coupling.

Optimization:

  • H$$_2$$ Pressure: 1.5–2.0 MPa
  • Catalyst Loading: 3% Pd/C
  • Yield: 80–85%

Direct Chlorination of Ethylbenzene

Direct chlorination of ethylbenzene offers a single-step route but requires stringent control to achieve the desired substitution pattern.

Radical Chlorination

Under UV irradiation, ethylbenzene reacts with excess Cl$$_2$$ to form polychlorinated derivatives. The ethyl group directs chlorination to the ortho and para positions, but achieving 1,2,4,5-tetrachloro selectivity is challenging.

Limitations:

  • Random chlorination produces mixtures of mono- to hexachloro derivatives.
  • Low yield of target compound (<20%).

Lewis Acid-Mediated Chlorination

Using FeCl$$_3$$ as a catalyst, chlorination proceeds via an electrophilic mechanism. The ethyl group activates the ring, but steric effects limit chlorination at the meta position.

Conditions:

  • Temperature: 30–50°C
  • Cl$$_2$$/Ethylbenzene Molar Ratio: 4:1
  • Yield: 30–40%

Comparative Analysis of Methods

Method Key Steps Catalyst Yield (%) Purity (%)
Friedel-Crafts Alkylation Ethylation → Chlorination AlCl$$3$$, FeCl$$3$$ 50–65 85–90
Hydrazine Elimination Hydrazine Synthesis → Alkoxide Treatment NaOEt 65–75 90–95
Multi-Step Functionalization Nitration → Ammonolysis → Hydrogenolysis Pd/C 80–85 92–95
Direct Chlorination Radical or Electrophilic Chlorination FeCl$$_3$$ 20–40 70–80

Scientific Research Applications

Benzene, 1,2,4,5-tetrachloro-3-ethyl has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies related to the effects of chlorinated aromatic compounds on biological systems. It serves as a model compound to understand the behavior of similar chlorinated compounds in biological environments.

    Medicine: Research into the potential therapeutic applications of chlorinated benzene derivatives includes their use as potential drugs or drug intermediates.

    Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of Benzene, 1,2,4,5-tetrachloro-3-ethyl involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms and the ethyl group on the benzene ring influence the reactivity and selectivity of the compound in these reactions. The molecular pathways involved include the formation of intermediates such as benzenonium ions, which then undergo further reactions to yield the final products.

Comparison with Similar Compounds

Volatility and Solubility

  • This compound : The ethyl group increases hydrophobicity compared to 1,2,4,5-tetrachlorobenzene, likely reducing water solubility and enhancing lipid solubility. Vapor pressure is expected to be lower due to higher molecular weight .
  • 1,2,4,5-Tetrachlorobenzene : Boiling point: 246–248°C ; melting point: 138–140°C . Low water solubility (~1.3 mg/L at 25°C) .
  • Tecnazene : Higher density (~1.8 g/cm³) due to nitro group; vapor pressure: 1.3 × 10⁻⁵ mmHg at 25°C .
  • 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene : Methoxy groups reduce volatility; viscosity calculated as 0.00042–0.00056 Pa·s at 465–628 K .

Reactivity

  • Tecnazene’s nitro group facilitates reduction reactions, forming toxic amine derivatives under environmental conditions .

Environmental and Toxicological Profiles

Compound Environmental Persistence Key Risks Regulatory Status
This compound Likely high (similar to tetrachlorobenzenes) Potential bioaccumulation; data scarce Not explicitly regulated
1,2,4,5-Tetrachlorobenzene High Carcinogen (EPA U207), liver/kidney toxicity Listed as hazardous waste
Tecnazene Moderate Toxic to aquatic life; possible mutagen Banned in EU; restricted use
α,α',2,3,5,6-Hexachloro-p-xylene Very high Persistent organic pollutant (POP) traits Regulated under Stockholm Convention

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